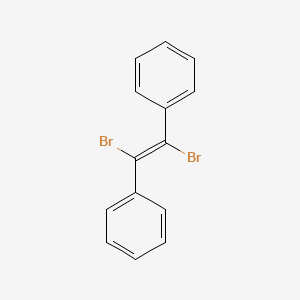

alpha,beta-Dibromostilbene

Description

Contextualization within Halogenated Olefinic Systems

α,β-Dibromostilbene belongs to the class of halogenated olefinic systems, which are characterized by the presence of one or more halogen atoms attached to the carbon atoms of a double bond. The introduction of bromine atoms to the stilbene (B7821643) framework dramatically influences the molecule's reactivity and physical properties. The electronegativity and polarizability of the bromine atoms reduce the electron density of the double bond, making it susceptible to a range of chemical reactions.

The stereochemistry of α,β-dibromostilbene is a crucial aspect, existing as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the phenyl groups. These isomers exhibit distinct physical and chemical properties, which can be harnessed for specific synthetic outcomes. For instance, the stereochemistry of the starting dibromostilbene (B14081644) dictates the stereochemistry of the resulting alkene in E2 elimination reactions. libretexts.orglibretexts.org

Significance in Organic Synthesis and Materials Chemistry

In organic synthesis, α,β-dibromostilbene serves as a versatile precursor for the synthesis of a variety of organic compounds. One of its most notable applications is in the synthesis of diphenylacetylene (B1204595) through dehydrohalogenation reactions, typically employing a strong base. evitachem.comwvu.edu Furthermore, it can undergo reductive dehalogenation to yield stilbene. princeton.edunih.gov The compound also participates in photochemical reactions, such as debromination and cyclization. acs.orgacs.org For example, irradiation of dibromostilbene can lead to the formation of phenanthrene (B1679779) derivatives.

The unique electronic and photophysical properties of α,β-dibromostilbene and its derivatives have made them valuable in materials chemistry. The presence of heavy bromine atoms can influence intersystem crossing efficiencies, a key process in photochemistry. scispace.com This has led to investigations into their potential use in organic light-emitting diodes (OLEDs) and as liquid crystals. wiley-vch.dedksh.com The ability to tune the electronic properties through substitution on the phenyl rings further enhances their potential in the design of advanced materials.

Historical Development of α,β-Dibromostilbene Chemistry

The study of α,β-dibromostilbene and related compounds has a history intertwined with the development of fundamental concepts in organic chemistry, such as stereochemistry and reaction mechanisms. Early research focused on the synthesis of stilbene derivatives and understanding the stereochemical outcomes of addition and elimination reactions. wordpress.com The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR), provided powerful tools for distinguishing between the cis and trans isomers.

More contemporary research has been driven by the quest for new synthetic methodologies and functional materials. The advent of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, has opened up new avenues for the synthesis of complex stilbene derivatives from dibromostilbene precursors. wiley-vch.deresearchgate.netorgsyn.org Recent studies have also explored its use in photoredox catalysis and the synthesis of novel polymeric materials. princeton.edunih.gov The ongoing exploration of α,β-dibromostilbene chemistry continues to yield valuable insights and applications in both fundamental and applied chemical research.

Compound Information Table

| Compound Name | Synonym(s) |

| α,β-Dibromostilbene | 1,2-Dibromo-1,2-diphenylethene |

| (E)-α,β-Dibromostilbene | trans-α,β-Dibromostilbene |

| (Z)-α,β-Dibromostilbene | cis-α,β-Dibromostilbene |

| Stilbene | 1,2-Diphenylethene |

| Diphenylacetylene | Tolane |

| Phenanthrene | |

| N-Bromosuccinimide | NBS |

| Potassium ethoxide | |

| meso-1,2-Dibromo-1,2-diphenylethane | meso-Stilbene dibromide |

| Triphenylphosphine | |

| Palladium(II) acetate (B1210297) |

Physicochemical Data Table for α,β-Dibromostilbene

| Property | Value |

| Molecular Formula | C₁₄H₁₀Br₂ |

| Molecular Weight | 338.04 g/mol |

| IUPAC Name | [(E)-1,2-dibromo-2-phenylethenyl]benzene |

| CAS Number | 20432-10-4 ((E)-isomer) nih.gov |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| XLogP3 | 5.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1,2-dibromo-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJYRGMCZCPTJE-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-10-4, 32047-17-9 | |

| Record name | NSC244459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA,BETA-DIBROMOSTILBENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for α,β Dibromostilbene and Its Derivatives

Direct Bromination Approaches

Direct bromination of stilbene (B7821643) and its derivatives represents a common and straightforward route to α,β-dibromostilbene. The stereochemical outcome of this reaction is highly dependent on the starting isomer of stilbene and the reaction conditions employed.

Controlled Bromination of Stilbene Derivatives

The addition of molecular bromine (Br₂) to stilbene derivatives is a classic method for the synthesis of α,β-dibromostilbene. The reaction typically proceeds via an electrophilic addition mechanism. The stereochemistry of the resulting dibromostilbene (B14081644) is influenced by the geometry of the starting stilbene. For instance, the bromination of (E)-stilbene often leads to the formation of meso-1,2-dibromo-1,2-diphenylethane, while the bromination of (Z)-stilbene yields the (±)-enantiomers. Subsequent elimination of HBr can then lead to the formation of α,β-dibromostilbene.

Solution-phase bromination of stilbene derivatives can result in a mixture of both geometric isomers of α,β-dibromostilbene, necessitating purification to isolate the desired isomer. However, advancements in synthetic methodology have demonstrated that conducting the bromination within the confines of a metal-organic framework can provide remarkable stereoselective control, leading exclusively to the trans isomer. This is attributed to the geometric constraints imposed by the crystalline environment of the framework.

It has been noted that while bromination of (E)-stilbene is stereoselective, the bromination of (Z)-stilbene can be more complex, sometimes yielding a mixture of D,L- and meso-dibromostilbenes. researchgate.net This can be due to competing reaction pathways, including those involving a carbocation intermediate. researchgate.net The choice of solvent can also play a crucial role; for example, bromination of (Z)-1,2-diphenylethene in glacial acetic acid yields a higher proportion of the d,l-product, whereas using dichloromethane (B109758) results in nearly equal amounts of the two dibromo products. sci-hub.se

Selective Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for the synthesis of α,β-dibromostilbene. It is often used as a source of electrophilic bromine and can offer milder reaction conditions compared to molecular bromine. The reaction of stilbene with NBS can be initiated under various conditions, including photochemical or thermal initiation, or through the use of a catalyst.

The use of NBS in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively brominate stilbene. cdnsciencepub.com In this system, it is proposed that NBS acts as a source for the in situ generation of Br₂, which then adds across the double bond of stilbene. researchgate.net The reaction of trans-stilbene (B89595) with NBS in anhydrous DMSO leads to the formation of the corresponding dibromo adduct. cdnsciencepub.com

Furthermore, the regioselectivity of bromination with NBS can be influenced by the presence of catalysts. For instance, nuclear bromination of activated aromatic substrates can be achieved with high yields using NBS in acetone (B3395972) with hydrochloric acid catalysis. researchgate.net While this specific example pertains to aromatic rings, it highlights the tunability of NBS reactivity. For the synthesis of α,β-dibromostilbene, the reaction conditions are typically optimized to favor addition across the double bond.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for the synthesis of α,β-dibromostilbene and its derivatives, often allowing for the construction of the stilbene backbone and the introduction of the bromine atoms in a single or sequential steps.

Double Heck Reactions with Arylazoamines and Vinyltriethoxysilane (B1683064)

A notable method for the synthesis of symmetrical trans-stilbenes, including derivatives like trans-4,4'-dibromostilbene, is the double Heck reaction. lookchem.comorgsyn.org This approach utilizes arylazoamines, which serve as precursors to arenediazonium salts, and vinyltriethoxysilane as an ethylene (B1197577) equivalent. orgsyn.orgresearchgate.net The reaction is typically catalyzed by a palladium catalyst, such as palladium(II) acetate (B1210297). lookchem.comorgsyn.org

The synthesis of trans-4,4'-dibromostilbene via this method involves two main steps. lookchem.com First, 4-bromoaniline (B143363) is converted to 4-[(bromophenyl)azo]morpholine. lookchem.com This triazene (B1217601) is then reacted with vinyltriethoxysilane in the presence of palladium acetate and tetrafluoroboric acid in methanol. lookchem.comorgsyn.org The reaction proceeds through the in situ generation of an arenediazonium salt, which then undergoes a double Heck coupling with the vinylsilane to form the symmetrical dibromostilbene. orgsyn.orgresearchgate.net This method is advantageous due to the ready availability of anilines, mild reaction conditions, and operational simplicity. orgsyn.org

Table 1: Synthesis of trans-4,4'-Dibromostilbene via Double Heck Reaction lookchem.comorgsyn.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | 4-bromoaniline, morpholine | 6 N HCl, NaNO₂ | 4-[(Bromophenyl)azo]morpholine | 85% |

| 2 | 4-[(Bromophenyl)azo]morpholine, vinyltriethoxysilane | Pd(OAc)₂, HBF₄, Methanol | trans-4,4'-Dibromostilbene | 46.5% |

Palladium(0)-Triphenylphosphine Complex-Catalyzed Debrominative Coupling of (Tribromomethyl)benzenes

A palladium(0)-triphenylphosphine complex can catalyze the debrominative coupling of (tribromomethyl)benzenes to produce a mixture of (E)- and (Z)-α,β-dibromostilbenes. thieme-connect.comresearchgate.net This reaction's outcome is dependent on both the specific substrate and the solvent used. thieme-connect.comresearchgate.net This method offers a distinct route to α,β-dibromostilbenes starting from readily available benzotrifluoride (B45747) derivatives, which can be converted to their tribromomethyl counterparts.

The reaction mechanism involves the oxidative addition of the palladium(0) complex into a C-Br bond of the (tribromomethyl)benzene, followed by a series of steps that ultimately lead to the formation of the stilbene backbone with two bromine atoms attached to the double bond. The stereoselectivity of this reaction is not always high, often yielding a mixture of isomers that require separation. thieme-connect.com In contrast, the same catalytic system applied to (dibromomethyl)benzenes affords (E)-stilbenes selectively. thieme-connect.comresearchgate.net

Stereoselective Reductive Coupling of Benzylic Gem-Dibromides (e.g., Cu/Polyamine Promoted)

A highly stereoselective method for the synthesis of (E)-stilbene derivatives involves the reductive coupling of benzylic gem-dibromides, promoted by a copper/polyamine system. exlibrisgroup.comresearchgate.net This reaction proceeds with high yields under mild conditions and provides a direct pathway to both symmetrical and asymmetrical (E)-stilbenes using inexpensive reagents. exlibrisgroup.comresearchgate.net

This protocol is tolerant of various functional groups and utilizes alkenyl-free starting materials, simplifying the synthetic process. exlibrisgroup.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107). researchgate.net While this method directly produces (E)-stilbene derivatives, it is conceptually relevant to the synthesis of α,β-dibromostilbene as it demonstrates a powerful strategy for forming the stilbene core. A subsequent controlled bromination of the resulting stilbene could potentially yield the desired α,β-dibromostilbene. The mechanism is believed to involve the formation of a copper-carbene intermediate, which then undergoes dimerization to form the stilbene double bond.

McMurry Aldehyde Coupling for Bis(bromophenyl)stilbene Precursors

The McMurry reaction is a powerful method for the reductive coupling of two aldehyde or ketone groups to form an alkene, utilizing a low-valent titanium reagent. wikipedia.orgwiley-vch.de This reaction is particularly useful for synthesizing symmetrical stilbene derivatives, which can serve as precursors to α,β-dibromostilbene. fu-berlin.de The process involves the deoxygenative dimerization of carbonyl compounds, typically using a titanium chloride salt like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as a zinc-copper couple (Zn(Cu)), lithium aluminum hydride (LiAlH₄), or metallic zinc or lithium. wikipedia.orgwiley-vch.dethieme-connect.de

The reaction proceeds in two main stages: the formation of a pinacolate (1,2-diolate) complex via single electron transfer from the low-valent titanium species, followed by the deoxygenation of this intermediate to yield the alkene. wikipedia.orgresearchgate.net The reaction is often conducted in an inert solvent like tetrahydrofuran (THF). wikipedia.org

Specifically, for the synthesis of bis(bromophenyl)stilbene precursors, substituted benzaldehydes are used as starting materials. For instance, the coupling of 4-bromobenzaldehyde (B125591) using a TiCl₃/Li system has been reported to produce 4,4'-dibromostilbene. fu-berlin.de Similarly, o,o′-trans-dibromostilbene can be prepared via a McMurry coupling of the corresponding o-bromobenzaldehyde. acs.org The stereoselectivity of the McMurry coupling can be influenced by the steric properties of the substrates. researchgate.net

Table 1: Examples of McMurry Coupling for Bis(bromophenyl)stilbene Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde | TiCl₃ / Li | 4,4'-Dibromostilbene | fu-berlin.de |

| 4-Bromobenzaldehyde | TiCl₄, Zn | (E)-4,4'-Dibromostilbene | rsc.org |

| o-Bromobenzaldehyde | Not specified | o,o′-trans-Dibromostilbene | acs.org |

| 2'-Bromoacetophenone | Not specified | Bis(2-bromophenyl)-2-butene | acs.org |

Metal-Free Synthetic Routes

In response to the growing need for more environmentally benign and cost-effective chemical processes, metal-free synthetic routes have gained significant attention. These methods avoid the use of heavy or transition metal catalysts, which can be toxic, expensive, and difficult to remove from the final product.

Chemoselective Bromodeboronation of Organotrifluoroborates using Tetrabutylammonium (B224687) Tribromide (TBATB)

A notable metal-free approach for the synthesis of bromo-substituted alkenes is the chemoselective bromodeboronation of potassium organotrifluoroborates using tetrabutylammonium tribromide (TBATB). nih.gov TBATB, a stable and easily handled solid, serves as a convenient source of bromine. wikipedia.orgottokemi.com This method is distinguished by its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net

The reaction demonstrates high regio- and chemoselectivity, successfully proceeding in the presence of sensitive functional groups like aldehydes and unsaturated carbon-carbon bonds. nih.govresearchgate.net This methodology has been effectively applied to develop an efficient synthetic route for (Z)-dibromoalkenes starting from terminal alkynes, where the TBATB-mediated bromodeboronation is a critical step. researchgate.netresearchgate.net The process is considered a powerful alternative to previously reported bromodeboronation techniques that often require harsher conditions or metal catalysts. researchgate.net

Table 2: Key Features of TBATB-Mediated Bromodeboronation

| Feature | Description | Reference |

|---|---|---|

| Reagent | Tetrabutylammonium Tribromide (TBATB) | nih.gov |

| Catalyst | Metal-free | nih.gov |

| Conditions | Mild, aqueous THF | nih.govresearchgate.net |

| Selectivity | High chemo- and regioselectivity | researchgate.net |

| Substrate Scope | Tolerates a wide range of functional groups | nih.gov |

| Application | Efficient synthesis of (Z)-dibromoalkenes | researchgate.net |

Synthesis of Specific α,β-Dibromostilbene Isomers

The geometric configuration (cis/Z or trans/E) of α,β-dibromostilbene significantly influences its physical and chemical properties. The (E)-isomer is generally the more thermodynamically stable form due to reduced steric hindrance. Consequently, developing stereoselective synthetic methods to access specific isomers is of great importance.

One approach involves the palladium(0)-triphenylphosphine complex-catalyzed debrominative coupling of (tribromomethyl)benzenes. This reaction can yield a mixture of (E)- and (Z)-α,β-dibromostilbenes, with the product ratio being dependent on the specific substrate and solvent used. researchgate.netthieme-connect.com

For the specific synthesis of the (Z)-isomer, the chemoselective bromodeboronation of organotrifluoroborates with TBATB has proven to be an effective strategy, leading to the formation of (Z)-dibromoalkenes. nih.govresearchgate.net Another method to obtain the (Z)-isomer involves the photochemical E → Z isomerization of the more stable (E)-isomer under visible light, which can be performed under metal-free conditions. rsc.org

Conversely, the exclusive synthesis of the (E)-isomer, (E)-α,β-dibromostilbene, can be achieved through stereoselective control in metal-organic framework-constrained synthesis. The geometric constraints imposed by the crystalline environment prevent the formation of the cis product.

Table 3: Comparison of Synthesis Methods for α,β-Dibromostilbene Isomers

| Method | Target Isomer(s) | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Debrominative Coupling | (E) and (Z) mixture | Pd(PPh₃)₄, (tribromomethyl)benzenes | Direct synthesis from readily available precursors | researchgate.netthieme-connect.com |

| Chemoselective Bromodeboronation | (Z)-isomer | TBATB, Organotrifluoroborates | Metal-free, mild conditions, high selectivity for Z-isomer | nih.govresearchgate.net |

| Metal-Organic Framework-Constrained Synthesis | (E)-isomer | Not specified | Exclusive production of the trans isomer | |

| Visible Light Photocatalysis | (Z)-isomer from (E) | Visible light, photosensitizer | Metal-free isomerization | rsc.org |

Mechanistic Investigations of α,β Dibromostilbene Reactions

Reactivity Profile of Vicinal Dibromides

Vicinal dibromides are organic compounds containing two bromine atoms on adjacent carbon atoms. Their reactivity is largely dictated by the presence of these halogens, which can participate in a variety of transformations. Compounds like α,β-dibromostilbene serve as key examples of this class, where the dibromoethane core is substituted with two phenyl groups. This structure's reactivity is centered on the carbon-bromine bonds and the carbon-carbon bond between them. The primary reaction pathways for vicinal dibromides are elimination and substitution reactions. libretexts.org They are typically synthesized through the halogenation of alkenes. fiveable.me

Elimination reactions are a hallmark of vicinal dihalide reactivity, providing a principal route for the synthesis of alkenes and alkynes. libretexts.orgfiveable.me These reactions, often referred to as dehydrohalogenation, involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a π-bond. mgscience.ac.in For vicinal dibromides, this can occur in a stepwise manner to first yield a vinylic bromide and subsequently an alkyne. libretexts.orgmasterorganicchemistry.com

The most common mechanism is the bimolecular elimination (E2) pathway, which is a single, concerted step where a base removes a proton from the β-carbon as the leaving group (bromide) departs from the α-carbon. iitk.ac.inksu.edu.sa The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org A critical requirement for the E2 mechanism is a specific stereochemical arrangement: the β-hydrogen and the leaving group must be anti-periplanar (in a 180° dihedral angle) to allow for proper orbital overlap in the transition state. libretexts.orglibretexts.org

The reaction of different diastereomers of 1,2-dibromo-1,2-diphenylethane (B1143902) (the saturated analogue of dibromostilbene) with a base like potassium ethoxide clearly illustrates the stereospecificity of the E2 reaction, yielding distinct (E) or (Z) bromo-stilbene isomers. libretexts.orglibretexts.org Further elimination from α,β-dibromostilbene requires vigorous conditions, such as the use of a very strong base like sodium amide (NaNH₂), to overcome the higher energy barrier of removing a vinylic proton and generate diphenylacetylene (B1204595). masterorganicchemistry.comstackexchange.com

| Substrate (Vicinal Dibromide) | Base/Conditions | Primary Product | Reaction Type |

|---|---|---|---|

| meso-1,2-Dibromo-1,2-diphenylethane | Potassium Ethoxide | (E)-1-Bromo-1,2-diphenylethene | E2 Elimination libretexts.org |

| (±)-1,2-Dibromo-1,2-diphenylethane | Potassium Ethoxide | (Z)-1-Bromo-1,2-diphenylethene | E2 Elimination libretexts.org |

| α,β-Dibromostilbene | Sodium Amide (NaNH₂) | Diphenylacetylene | Double E2 Elimination masterorganicchemistry.comstackexchange.com |

| General Vicinal Dibromide | Dichloroindium Hydride (Cl₂InH) | (E)-Alkene | Reductive Elimination organic-chemistry.org |

Nucleophilic substitution reactions offer another pathway for the reactivity of vicinal dibromides, although they often compete with elimination reactions. libretexts.orgpdx.edu In a nucleophilic substitution, an electron-rich species (the nucleophile) replaces one of the bromine atoms (the leaving group). matanginicollege.ac.in The reaction can proceed through two main mechanisms: SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution).

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time the carbon-bromine bond breaks. matanginicollege.ac.in This pathway is favored by primary and secondary alkyl halides and strong, unhindered nucleophiles. pdx.edu In contrast, the SN1 mechanism is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. pdx.edu This mechanism is favored for tertiary alkyl halides that can form stable carbocations.

For a molecule like α,β-dibromostilbene, which is a vinylic halide, nucleophilic substitution is generally difficult. The sp²-hybridized carbon-bromine bond is stronger than an sp³ C-Br bond, and the electron density of the double bond can repel the incoming nucleophile. However, under specific conditions, such as with certain organometallic reagents or through catalytic cycles, substitution can be achieved. bu.edu The choice between substitution and elimination is heavily influenced by the reaction conditions; strong, bulky bases tend to favor elimination, while smaller, less basic nucleophiles may favor substitution. pdx.edu

α,β-Dibromostilbene contains a carbon-carbon double bond, making it susceptible to electrophilic addition reactions. In such a reaction, an electrophile (an electron-loving species) attacks the electron-rich double bond, breaking the π-bond and forming new single bonds. savemyexams.com

The general mechanism begins with the electrophile attacking the double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. For an unsymmetrical alkene, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that already bears the greater number of hydrogen atoms, in order to form the most stable carbocation intermediate. libretexts.org

In α,β-dibromostilbene, the double bond is electronically deactivated due to the electron-withdrawing inductive effect of the two bromine atoms. This makes it less reactive towards electrophiles compared to a simple alkene like stilbene (B7821643). Nonetheless, under forcing conditions or with strong electrophiles, addition can occur. The bromine atoms and phenyl groups would influence the stability of the potential carbocation intermediate, thereby directing the regiochemistry of the addition.

Role of Bromine Atoms in Enhancing Reactivity

The two bromine atoms in α,β-dibromostilbene are central to its chemical behavior. Their presence significantly enhances the molecule's reactivity in several ways:

Good Leaving Groups : Bromide (Br⁻) is an excellent leaving group because it is a weak base, meaning it is stable on its own after cleaving from the carbon skeleton. This property is fundamental to both elimination and substitution reactions, as the breaking of the C-Br bond is a key step in the rate-determining stage of many of these processes. iitk.ac.inmatanginicollege.ac.in

Inductive Effect : Bromine is highly electronegative, and its atoms exert a strong electron-withdrawing inductive effect on the adjacent carbon atoms. This effect polarizes the C-Br bonds, making the carbon atoms electrophilic and thus susceptible to attack by nucleophiles. In elimination reactions, this inductive effect also increases the acidity of the β-hydrogens, facilitating their abstraction by a base. mgscience.ac.in

Heavy Atom Effect : The presence of heavy atoms like bromine can promote intersystem crossing—the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet state). researchgate.net This property is particularly relevant in photochemical reactions, where bromine substitution can influence the efficiency and pathways of processes like cis-trans photoisomerization. researchgate.net

Participation in Radical Reactions : The C-Br bond can undergo homolytic cleavage to form bromine radicals (Br•). These radicals are highly reactive and can initiate chain reactions, such as the addition to double bonds or the abstraction of hydrogen atoms from other molecules. nih.gov This reactivity pathway is important in understanding the toxicological profiles of some brominated compounds and their role in processes like lipid peroxidation. nih.gov

Catalytic Reaction Mechanisms Involving α,β-Dibromostilbene

α,β-Dibromostilbene, as a vinylic dibromide, is a valuable substrate in palladium-catalyzed cross-coupling reactions. The Heck reaction, a cornerstone of C-C bond formation, typically couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this context, α,β-dibromostilbene can serve as the unsaturated halide component.

The catalytic cycle of the Heck reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of α,β-dibromostilbene. This step forms a square planar Pd(II) complex, where both the vinylic carbon and the bromine atom are now bonded to the palladium center. wikipedia.orglibretexts.org

Migratory Insertion (Carbopalladation) : An alkene coordinates to the Pd(II) complex. Subsequently, the vinylic group attached to the palladium migrates and inserts into the coordinated alkene C=C bond in a syn-addition fashion. This forms a new carbon-carbon bond and a new, larger alkyl-palladium(II) intermediate. wikipedia.orglibretexts.org

β-Hydride Elimination : For the reaction to proceed to the final product, a hydrogen atom on the carbon β to the palladium atom is eliminated. This step regenerates the C=C double bond in the product and forms a palladium-hydride species. The product is typically formed with trans stereochemistry. organic-chemistry.orglibretexts.org

Reductive Elimination : The cycle concludes with the reductive elimination of H-Br from the palladium-hydride complex, often facilitated by a base, which regenerates the active Pd(0) catalyst. libretexts.org

Due to the presence of two bromine atoms, α,β-dibromostilbene can potentially undergo a double Heck reaction, allowing for the formation of more complex, poly-arylated or poly-vinylated structures. researchgate.net The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for controlling the selectivity and yield of the desired product. organic-chemistry.org

| Halide Substrate Type | Alkene Partner | Palladium Catalyst/Precursor | Base | Typical Product |

|---|---|---|---|---|

| Aryl/Vinyl Halide (e.g., α,β-Dibromostilbene) | Activated Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with PPh₃ | Et₃N, K₂CO₃ | Substituted Alkene wikipedia.orgorganic-chemistry.org |

| Aryl Halide | Alkene | Pd(quinoline-8-carboxylate)₂ (Phosphine-free) | NaOAc | Substituted Alkene organic-chemistry.org |

| Aryl Bromide/Chloride | Aromatic/Aliphatic Olefin | Palladacycle Phosphine Mono-ylide Complex | Not Specified | Substituted Alkene organic-chemistry.org |

| Aryl Halide | Alkene | Pd(L-proline)₂ in Water (Microwave) | Not Specified | Substituted Alkene organic-chemistry.org |

Nickel-Catalyzed Pathways, including Radical Intermediates and Photoredox Mergers

Nickel catalysis plays a significant role in the reactions of α,β-dibromostilbene, often proceeding through radical intermediates. nih.gov These nickel-catalyzed cross-coupling reactions are pivotal for forming new carbon-carbon bonds. chemrxiv.orgchemrxiv.org The general mechanism often commences with the formation of a low-valent nickel species which can then react with the dibromostilbene (B14081644).

A key feature of these reactions is the generation of radical intermediates. nih.gov For instance, in cross-electrophile coupling reactions, a proposed catalytic cycle starts with the generation of a radical from an alkyl halide by a nickel(I) species. This is followed by the capture of this carbon-centered radical by a nickel(II) complex, leading to a high-valent nickel(III) species, which then undergoes reductive elimination to form the final product. nih.govnih.gov Studies have shown that nickel(II)-aryl complexes can efficiently trap radicals with a relatively low activation barrier, followed by rapid reductive elimination. nih.gov In contrast, while nickel(II)-alkyl complexes also capture radicals to form nickel(III) species, the subsequent reductive elimination is often slower. nih.gov

The merger of nickel catalysis with photoredox catalysis has significantly expanded the scope and applicability of these reactions, allowing for the use of visible light to initiate the process. princeton.edunih.govprinceton.edusioc-journal.cn In a typical photoredox/nickel dual catalytic cycle, a photosensitizer, upon excitation by visible light, engages in a single-electron transfer (SET) with a substrate to generate a radical intermediate. nih.govacs.org This radical is then intercepted by a nickel catalyst, entering a cross-coupling cycle. nih.govucla.edu This synergistic approach enables the formation of C(sp²)-C(sp³) bonds under mild conditions. princeton.edu For example, the decarboxylative arylation of α-oxo acids to form ketones has been achieved using this dual catalytic system, proceeding through an acyl radical intermediate. nih.gov

The reactivity and selectivity of these nickel-catalyzed radical reactions are influenced by various factors, including the nature of the ligands coordinated to the nickel center. chemrxiv.org Ligand electronics, sterics, and redox activity all play a crucial role in the efficiency of radical capture and subsequent bond formation. chemrxiv.orgchemrxiv.org For instance, redox-active ligands are often essential for facilitating radical capture and C-C bond formation. chemrxiv.org

Copper-Promoted Reductive Coupling Mechanisms

Copper-promoted reactions of α,β-dibromostilbene often involve reductive coupling pathways. A protocol utilizing copper and a polyamine has been developed for the stereoselective reductive coupling of benzylic gem-dibromides to synthesize (E)-stilbene derivatives with high yields under mild conditions. researchgate.net This method provides a direct route to various symmetrical and asymmetrical polymethoxystilbenes. researchgate.net The mechanism of copper-catalyzed reductive cross-coupling of alkyl tosylates and mesylates with alkyl and aryl bromides has also been investigated, offering a practical approach for constructing aryl-alkyl and alkyl-alkyl bonds. nih.gov

In some instances, copper-catalyzed reactions proceed through the formation of organocopper intermediates. For example, the copper-catalyzed reductive coupling of tosylhydrazones with amines is believed to involve the formation of a copper carbene intermediate. rsc.org Another example is the copper-catalyzed cross-coupling of vinylsiloxanes with benzoic acids, where a proposed mechanism involves the formation of a copper(II) benzoate (B1203000) and a nucleophilic vinylsilicate intermediate. thieme-connect.com The subsequent transfer of the vinyl group to the copper(II) center followed by reductive elimination yields the desired product. thieme-connect.com

The presence of a copper ion is critical in mediating the reductive coupling of nitrogen monoxide (•NO), a reaction relevant to biological systems. nih.gov In a model system, a heme/copper complex reacts with •NO to produce nitrous oxide (N₂O) through a reductive coupling mechanism, highlighting the essential role of the copper ion in this transformation. nih.gov

| Catalyst System | Reactants | Product | Key Mechanistic Features |

| Cu/Polyamine | Benzylic gem-dibromide | (E)-Stilbene derivative | Stereoselective reductive coupling. |

| Cu(I) | Alkyl tosylates/mesylates + Alkyl/Aryl bromides | Aryl-alkyl and alkyl-alkyl compounds | Reductive cross-coupling. |

| Cu(acac)₂ | Tosylhydrazone + Amine | α-Branched amine | Formation of a copper carbene intermediate. |

| Heme/Copper complex | Nitrogen monoxide (•NO) | Nitrous oxide (N₂O) | Reductive coupling of •NO mediated by the copper ion. |

Photochemical Reaction Pathways

The photochemistry of stilbene and its derivatives, including α,β-dibromostilbene, is characterized by cis-trans isomerization and photocyclization reactions. organicreactions.orgmsu.edu These transformations are initiated by the absorption of ultraviolet light, which promotes the molecule to an electronically excited state. msu.edurutgers.edu

Excited State Dynamics and Intermediates

Upon absorption of a photon, α,β-dibromostilbene is promoted from its ground state (S₀) to an excited singlet state (S₁). msu.edudiva-portal.org The excited state has a different geometry compared to the ground state. rutgers.edu From the Franck-Condon region of the excited state, the molecule can undergo several processes, including vibrational relaxation, internal conversion, and intersystem crossing to a triplet state (T₁). msu.edudiva-portal.org The lifetime of these excited states is typically very short, and they relax back to the ground state through various pathways, which may include fluorescence or non-radiative decay. rsc.orgwiley-vch.de

Photocyclization Mechanisms (e.g., Mallory Reaction Analogs)

A key photochemical reaction of stilbene derivatives is photocyclization, famously known as the Mallory reaction. organicreactions.orgmdpi.comresearchgate.net This reaction typically involves the irradiation of a cis-stilbene (B147466) derivative, which undergoes cyclization to form a dihydrophenanthrene intermediate. organicreactions.orgmdpi.com This intermediate can then be oxidized to a stable phenanthrene (B1679779) derivative. organicreactions.orgmdpi.com While the cis-isomer is the direct precursor for cyclization, photochemical conditions often lead to rapid cis-trans isomerization, allowing the reaction to proceed even from the trans-isomer. mdpi.com

In the case of α,β-dibromostilbene, an analogous photocyclization can be envisioned. The presence of the bromine atoms can influence the reaction pathway. For example, in a related stilbene system, the presence of a bromine substituent allowed for aromatization of the cyclized intermediate through the elimination of HBr. mdpi.com This provides an alternative to the typical oxidative aromatization. mdpi.com The Mallory reaction has been shown to be compatible with various substituents, including bromo groups. mdpi.com The efficiency and outcome of the photocyclization can be affected by the reaction conditions, such as the presence of an oxidant like iodine. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of reactions involving α,β-dibromostilbene are critical aspects that determine the structure of the final products.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of α,β-dibromostilbene, this can be observed in reactions where the two bromine atoms are not chemically equivalent or in reactions involving additions to the double bond. For instance, in palladium-catalyzed coupling reactions of functionalized benzenes, the regioselectivity of the product formation is a key consideration. researchgate.net Similarly, in the photocyclization of substituted stilbenes, the position of the substituents on the phenyl rings can direct the cyclization to form specific regioisomers. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, is a prominent feature in many reactions of α,β-dibromostilbene. youtube.com The compound itself exists as cis and trans (or Z and E) isomers, which can exhibit different reactivity. For example, the E2 elimination reaction of different diastereomers of 1,2-dibromo-1,2-diphenylethane (a related compound) leads to the formation of different stereoisomers of the resulting alkene. libretexts.orglibretexts.org This highlights the stereospecific nature of the E2 reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the stereochemical outcome. The copper-promoted reductive coupling of benzylic gem-dibromides, for example, is highly stereoselective for the formation of (E)-stilbenes. researchgate.net Similarly, in nickel-catalyzed reactions involving radical intermediates, the use of chiral ligands can control the stereochemistry of the product. nih.gov

The photochemical reactions of α,β-dibromostilbene also exhibit stereoselectivity. The cis-trans photoisomerization is a reversible process, and the position of the photostationary state (the equilibrium mixture of isomers under irradiation) can be influenced by the wavelength of light and the solvent. The photocyclization to form phenanthrene derivatives is stereospecific, proceeding through the cis-isomer. mdpi.com

| Reaction Type | Key Factors Influencing Selectivity | Outcome |

| Regioselectivity | ||

| Pd-catalyzed coupling | Substituent position on aryl rings | Formation of specific regioisomers. |

| Photocyclization | Substituent position on phenyl rings | Directed cyclization to specific benzo-fused aromatics. |

| Stereoselectivity | ||

| E2 Elimination | Stereochemistry of the starting dibromide | Formation of specific E or Z alkene isomers. |

| Cu-promoted Reductive Coupling | Catalyst system | Highly selective for (E)-stilbene formation. |

| Ni-catalyzed Radical Reactions | Chiral ligands | Control over the stereochemical outcome of the product. |

| Photochemical Isomerization | Wavelength of light, solvent | Reversible formation of cis and trans isomers. |

| Photocyclization | Starting isomer geometry | Stereospecific reaction from the cis-isomer. |

Stereochemical Control and Isomerism in α,β Dibromostilbene Chemistry

Cis-Trans Isomerism and Configurational Stability

α,β-Dibromostilbene exists as two geometric isomers: cis (Z) and trans (E), resulting from the different arrangements of the phenyl and bromine substituents around the central C=C double bond. uop.edu.pk

(E)-α,β-dibromostilbene : In the trans isomer, the two phenyl groups are located on opposite sides of the double bond. This configuration minimizes steric hindrance between the bulky phenyl groups, making it the thermodynamically more stable isomer. Crystallographic studies have confirmed that the trans form possesses a more extended and planar molecular geometry to reduce these unfavorable interactions. rsc.org

(Z)-α,β-dibromostilbene : In the cis isomer, the phenyl groups are on the same side of the double bond, leading to significant steric strain and making it less stable than the trans isomer. uop.edu.pk

This difference in stability and structure is reflected in their physical and spectroscopic properties. For instance, the isomers can be reliably distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The carbon chemical shifts for the olefinic carbons in the cis isomer appear around 124 ppm, whereas the signals for the more stable trans isomer are found at approximately 118 ppm. The molecular formula for both isomers is C₁₄H₁₀Br₂. nih.gov

| Property | (E)-α,β-dibromostilbene | (Z)-α,β-dibromostilbene |

| Common Name | trans-α,β-dibromostilbene | cis-α,β-dibromostilbene |

| IUPAC Name | [(E)-1,2-dibromo-2-phenylethenyl]benzene nih.gov | [(Z)-1,2-dibromo-2-phenylethenyl]benzene |

| Relative Stability | More stable (thermodynamically favored) | Less stable |

| Key Structural Feature | Phenyl groups on opposite sides of the C=C bond, reducing steric hindrance. | Phenyl groups on the same side of the C=C bond, causing increased molecular strain. |

| Distinguishing ¹³C NMR Shift | Olefinic carbons at ~118 ppm | Olefinic carbons at ~124 ppm |

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome during the synthesis of α,β-dibromostilbene and its derivatives is crucial for obtaining pure isomers. Various strategies have been developed to selectively produce either the E or Z isomer.

The synthesis of (E)-stilbenes is often more straightforward due to their greater thermodynamic stability. Several methods afford the E isomer with high selectivity.

McMurry Coupling : Low-valent titanium reagents, generated from titanium chlorides (like TiCl₄ or TiCl₃) and a reducing agent (like Zn or Li), are effective for the stereoselective McMurry coupling of aldehydes to yield substituted alkenes. wiley-vch.defu-berlin.de This method has been successfully used to prepare (E)-4,4'-dibromostilbene from 4-bromobenzaldehyde (B125591). rsc.orgua.es

Copper-Promoted Reductive Coupling : A protocol using a Cu/polyamine system promotes the stereoselective reductive coupling of benzylic gem-dibromides, producing (E)-stilbene derivatives in high yields under mild conditions. exlibrisgroup.comresearchgate.net

Palladium-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for stilbene (B7821643) synthesis. wiley-vch.de The Heck reaction, for instance, can be used for the chemo-, regio-, and stereoselective synthesis of unsymmetrical or symmetrical trans-stilbene (B89595) derivatives. researchgate.net Similarly, the Suzuki-Miyaura coupling of arylboronic acids with vinyl halides generally proceeds with retention of configuration to yield (E)-stilbenes. wiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction involves stabilized phosphonate (B1237965) carbanions reacting with aldehydes and typically produces (E)-alkenes with high selectivity. wiley-vch.de

Synthesizing the less stable Z isomer often requires more specific reaction conditions that operate under kinetic control to avoid isomerization to the more stable E form. While many reactions yield mixtures, certain conditions can favor the Z product. For example, the palladium(0)-triphenylphosphine complex-catalyzed debrominative coupling of (tribromomethyl)benzenes can produce a mixture of (E)- and (Z)-α,β-dibromostilbenes, with the product ratio depending on the specific substrate and solvent used. researchgate.netresearchgate.net Fine-tuning these conditions is a potential route to favor the formation of the Z-isomer.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The initial stereochemistry of the reactant is a critical factor that dictates the stereochemical outcome of a reaction, a principle known as stereospecificity. alrasheedcol.edu.iq Reactions involving stilbene derivatives clearly illustrate this concept.

A classic example is the E2 elimination reaction of stilbene dibromide (1,2-dibromo-1,2-diphenylethane), a saturated precursor to α,β-dibromostilbene. The reaction of different diastereomers of stilbene dibromide with a base like potassium ethoxide leads to different stereoisomeric products. libretexts.orglibretexts.orglibretexts.org One diastereomer will preferentially form the (E)-alkene, while the other will yield the (Z)-alkene, demonstrating that the spatial arrangement of the starting material directly controls the geometry of the product. libretexts.orglibretexts.orglibretexts.org

Similarly, in addition reactions, the stereochemistry of the starting alkene influences the product's configuration. The ionic addition of bromine to (Z)-stilbene can yield different diastereomers (meso or dl products) depending on factors like solvent polarity and the electronic properties of substituents on the aryl rings. publish.csiro.au Electron-donating substituents on (Z)-stilbenes favor cis-addition of bromine, whereas electron-withdrawing groups favor trans-addition. publish.csiro.au

Isomerization Processes and Their Control

The conversion between cis and trans isomers of α,β-dibromostilbene can be induced by external stimuli, primarily light and heat. Controlling these processes is essential for maintaining the isomeric purity of a sample.

Photochemical Isomerization : The most common method for inducing isomerization is through photochemical irradiation. Upon absorption of UV light, both trans and cis isomers can be excited, leading to rotation around the central C=C bond and subsequent conversion to the other isomer. rsc.orgwiley-vch.de This process eventually leads to a photostationary state, which is a mixture of the two isomers at equilibrium under specific irradiation conditions. psu.edu The process can be influenced by the presence of triplet sensitizers, such as benzophenone. researchgate.net

Thermal Isomerization : Thermal energy can also overcome the rotational barrier of the double bond. However, the trans isomer shows much greater thermal stability. The cis form is more susceptible to rearranging to the more stable trans isomer at elevated temperatures.

Catalytic Isomerization : Certain catalysts can facilitate the isomerization process under milder conditions. Iodine-catalyzed isomerization is a known method for converting between alkene isomers. ru.nl More recently, iron-based catalysts have also been reported for promoting double bond isomerization in various substrates. researchgate.net

| Process | Description | Typical Outcome | Control Factor(s) |

| Photochemical Isomerization | Use of UV light to excite the molecule, allowing rotation around the C=C bond. wiley-vch.de | A photostationary state (equilibrium mixture of cis and trans isomers). psu.edu | Wavelength, solvent, temperature, presence of sensitizers. psu.edu |

| Thermal Isomerization | Use of heat to overcome the energy barrier for rotation. | Tends to favor the formation of the more thermodynamically stable trans isomer. | Temperature. |

| Catalytic Isomerization | Use of a catalyst (e.g., iodine, iron complexes) to lower the activation energy for isomerization. ru.nlresearchgate.net | Can be used to drive the reaction toward the thermodynamic product (trans). | Choice of catalyst and reaction conditions. |

Derivatization and Functionalization Strategies

Modifications at the Olefinic Bromine Centers

The vinylic bromine atoms are the primary sites of reactivity in α,β-dibromostilbene, enabling carbon-carbon bond formation and dehalogenation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds by replacing the bromine atoms of α,β-dibromostilbene. These methods offer a pathway to extend the π-conjugated system of the stilbene (B7821643) core. thieme-connect.com

The Stille reaction involves the coupling of the dibromostilbene (B14081644) with an organotin compound in the presence of a palladium catalyst. wikipedia.orgopenochem.org This reaction is known for its tolerance of a wide variety of functional groups. openochem.org The mechanism proceeds through a catalytic cycle involving oxidative addition of the dibromostilbene to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or ester, as the coupling partner under basic conditions. libretexts.orgscirp.org Similar to the Stille reaction, it follows a palladium-based catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org The Suzuki-Miyaura coupling has been specifically noted as a method to extend the π-system of dibromostilbene derivatives. thieme-connect.com

Table 1: Overview of Cross-Coupling Reactions on α,β-Dibromostilbene

| Reaction Type | Organic Substrate | Coupling Partner | Typical Catalyst | General Product |

|---|---|---|---|---|

| Stille Coupling | α,β-Dibromostilbene | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Substituted Stilbene (C₆H₅-C(R)=C(R)-C₆H₅) |

| Suzuki-Miyaura Coupling | α,β-Dibromostilbene | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand | Substituted Stilbene (C₆H₅-C(R)=C(R)-C₆H₅) |

The bromine atoms of α,β-dibromostilbene can be selectively removed through reductive dehalogenation to yield the parent stilbene molecule. Photoredox catalysis has emerged as an effective method for this transformation. princeton.edu In this process, a photocatalyst, such as a ruthenium polypyridyl complex, absorbs visible light and enters an excited state. acs.org This excited catalyst can then initiate an electron transfer cascade. acs.org For instance, the excited photocatalyst can reduce a quencher, which in turn reduces the dibromostilbene in a stepwise fashion, leading to the elimination of both bromine atoms and the formation of a carbon-carbon double bond, ultimately yielding stilbene. princeton.eduacs.org Another approach involves using reducing agents like Raney Ni-Al alloy, which is known to be highly effective for the dehalogenation of various polyhalogenated aromatic compounds. researchgate.net

Table 2: Reductive Dehalogenation of α,β-Dibromostilbene

| Method | Key Reagents | Mechanism | Product |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Visible Light, Amine (reductive quencher) | Single-electron transfer from an excited photocatalyst leads to sequential C-Br bond cleavage. acs.org | Stilbene |

| Chemical Reduction | Raney Ni-Al alloy in aqueous alkaline solution | Reductive dehalogenation by a powerful reducing agent. researchgate.net | Stilbene |

Functionalization of Aromatic Moieties

While reactions at the olefinic bromines are more common, the peripheral phenyl rings can also be functionalized. The dibromo-vinyl group is electron-withdrawing, which deactivates the aromatic rings towards electrophilic aromatic substitution. According to the principles of C-H functionalization, this deactivation means that harsher conditions may be required for reactions like nitration or halogenation, and substitution will be directed primarily to the meta-positions. organic-chemistry.orgsigmaaldrich.com For example, electrophilic amination of electron-deficient aromatic rings can be achieved using specific catalytic systems. organic-chemistry.org

Synthesis of Polyhalogenated Derivatives

Polyhalogenated stilbenes can be synthesized by introducing additional halogen atoms onto the aromatic rings of α,β-dibromostilbene. This can be achieved through electrophilic aromatic halogenation. Given the deactivating nature of the dibromo-vinyl substituent, potent halogenating agents and catalysts might be necessary. An analogous strategy involves perbromination of a related structure followed by selective reduction to obtain the desired polybrominated product. organic-chemistry.org The use of N-Bromosuccinimide (NBS) with light irradiation is a common method for brominating positions on or adjacent to aromatic rings. researchgate.net

Formation of Complex Aromatic and Heterocyclic Systems

α,β-Dibromostilbene serves as a valuable building block for synthesizing more complex molecular frameworks, including heterocyclic structures.

The two vinylic bromine atoms are excellent leaving groups, making α,β-dibromostilbene an ideal substrate for cyclization reactions with binucleophiles. It has been proposed that α,β-dibromostilbene can undergo cyclization with amines to form nitrogen-containing heterocycles. Current time information in Bangalore, IN. In a typical reaction, a diamine, such as ethylenediamine (B42938) or o-phenylenediamine, could react in a double nucleophilic substitution, where each nitrogen atom displaces a bromine atom. This process would lead to the formation of a six-membered heterocyclic ring, such as a diphenyl-substituted dihydropyrazine (B8608421) or phenazine (B1670421) derivative, respectively.

Table 3: Hypothetical Cyclization of α,β-Dibromostilbene with Amines

| Binucleophile | Proposed Heterocyclic Product | Reaction Type |

|---|---|---|

| Ethylenediamine | 5,6-diphenyl-2,3-dihydropyrazine | Double Nucleophilic Substitution |

| o-Phenylenediamine | 2,3-diphenylquinoxaline | Double Nucleophilic Substitution followed by Aromatization |

Mentioned Compounds

Precursors for Polycyclic Aromatic Compounds

The rigid and sterically defined structure of α,β-dibromostilbene makes it a valuable precursor for the synthesis of complex polycyclic aromatic compounds. Its vicinal bromine atoms and the stilbene backbone provide reactive sites for various cyclization and functionalization strategies, leading to the formation of extended π-systems with interesting photophysical and electronic properties.

Phenanthrene (B1679779) Derivatives

A significant application of stilbene derivatives, including α,β-dibromostilbene, is in the synthesis of phenanthrenes. The most prominent method for this transformation is the Mallory photocyclization reaction. rsc.org This photochemical process involves an intramolecular cyclization of a stilbene moiety, followed by oxidation to form the aromatic phenanthrene core.

In a typical procedure, a solution of the stilbene derivative is irradiated with UV light in the presence of an oxidizing agent, such as iodine or oxygen, and a hydrogen iodide scavenger like propylene (B89431) oxide. rsc.org The reaction proceeds through a dihydro-phenanthrene intermediate which is subsequently aromatized.

While direct photocyclization of α,β-dibromostilbene to a dibromophenanthrene is feasible, it is often more practical to first convert the dibromostilbene into other stilbene derivatives through substitution reactions of the bromine atoms, followed by photocyclization. This approach allows for the introduction of various functional groups onto the final phenanthrene product. For instance, 4,4′-dibromostilbene can be prepared and subsequently photocyclized to yield 3,6-dibromophenanthrene, a versatile building block for more complex molecules. wikipedia.orgrsc.org

Table 1: Synthesis of Phenanthrene Derivatives from Stilbene Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,4′-Dibromostilbene | UV irradiation (400 W Hg lamp), Iodine, Propylene oxide, Toluene | 3,6-Dibromophenanthrene | Good | wikipedia.org |

| Cyanodiarylethylenes | UV irradiation (500 W Hg lamp), Iodine, Propylene oxide, Toluene | Cyanophenanthrenes | 51-83% | rsc.org |

Thiahelicenes

Thiahelicenes are a class of helically chiral polycyclic aromatic compounds containing one or more thiophene (B33073) rings. Their unique structure and properties make them attractive for applications in materials science and chiroptics. The synthesis of thiahelicenes can be achieved through the photocyclization of styrylthiophene precursors, which can be derived from stilbene-like molecules. wikipedia.orgorganic-chemistry.orgsci-hub.se

The general strategy involves the preparation of a molecule containing two styrylthiophene units connected by a central aromatic core, which can be a phenanthrene synthesized from a stilbene derivative. For example, 3,6-dibromophenanthrene, obtained from the photocyclization of 4,4′-dibromostilbene, can undergo a double Suzuki or Heck coupling with a thiophene derivative to form a bis(styrylthiophene)phenanthrene. wikipedia.org Subsequent intramolecular photocyclization of this precursor leads to the formation of the dithiahelicene. wikipedia.orgorganic-chemistry.org

The position of the sulfur atom in the thiophene ring of the precursor is crucial as it determines the final topology and electronic properties of the thiahelicene. wikipedia.org Both 2-styrylthiophene and 3-styrylthiophene (B428788) derivatives have been used, leading to different isomeric thiahelicenes. wikipedia.org

Table 2: Synthesis of Thiahelicene Precursors and their Photocyclization

| Precursor | Reaction | Conditions | Product | Yield | Reference |

| 3,6-Dibromophenanthrene and 2-thienylboronic acid pinacol (B44631) ester | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, reflux | (E,E)-3,6-bis(2-(Thiophen-2-yl)vinyl)phenanthrene | - | wikipedia.org |

| (E,E)-3,6-bis(2-(Thiophen-2-yl)vinyl)phenanthrene | Photocyclization | UV irradiation (400 W Hg lamp), n-hexane | 3,14-Dithia sci-hub.sehelicene | - | |

| Iodo-atropoisomers and internal alkynes | Palladium-catalyzed annulation | Pd(OAc)₂, NaOAc, LiCl, DMF, 100 °C | Thia rsc.orghelicenes | - | sci-hub.se |

Bis-Heterocyclic Derivatives (e.g., Bis-Pyrimidines)

The synthesis of bis-heterocyclic compounds, such as bis-pyrimidines, from α,β-dibromostilbene represents a potential but less explored area of its derivatization chemistry. Theoretically, the vicinal bromine atoms of α,β-dibromostilbene could serve as leaving groups in a double condensation reaction with a suitable dinucleophile to form a six-membered heterocyclic ring.

For the synthesis of a bis-pyrimidine core, one could envision a reaction of α,β-dibromostilbene with a molecule containing two amidine functionalities. The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. wikipedia.org In the case of α,β-dibromostilbene, the two electrophilic carbons bearing the bromine atoms could potentially react with the two nitrogen atoms of an amidine. However, the reactivity of the vinylic bromides in α,β-dibromostilbene towards nucleophilic substitution is generally low, and forcing conditions might be required.

While direct experimental evidence for the synthesis of bis-pyrimidines from α,β-dibromostilbene is scarce in the literature, related syntheses of bis-heterocycles from other precursors suggest plausible pathways. For instance, the synthesis of bis-thieno[2,3-d]pyrimidines has been reported, although the starting materials are different. nih.gov General methods for constructing bis-heterocyclic compounds often rely on C-N coupling reactions. scribd.com

A hypothetical pathway for the formation of a tetraphenyl-bis-pyrimidine from α,β-dibromostilbene could involve a reaction with a bis-amidine under basic conditions. The reaction would likely proceed through a stepwise nucleophilic substitution of the bromine atoms, followed by cyclization.

Table 3: Hypothetical Reaction for Bis-Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Proposed Conditions | Hypothetical Product |

| α,β-Dibromostilbene | Bis-amidine | Strong base, high temperature | Tetraphenyl-bis-pyrimidine |

It is important to note that this remains a theoretical proposition, and further research is needed to establish a viable synthetic route. The regioselectivity and thermodynamic stability of the resulting bis-pyrimidine derivatives would also need to be investigated.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and optical characteristics.

Density Functional Theory (DFT) for HOMO-LUMO Gaps and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. conicet.gov.arnih.gov It is often employed to determine the geometries and electronic properties of molecules like stilbene (B7821643) derivatives.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

For a molecule like alpha,beta-Dibromostilbene, DFT calculations would reveal the spatial distribution of these frontier orbitals. The analysis of HOMO and LUMO distributions helps in predicting the most probable sites for electrophilic and nucleophilic attacks. Furthermore, DFT can be used to calculate the charge distribution across the molecule, providing insights into its polarity and intermolecular interactions. While specific data for this compound is scarce, studies on related stilbene derivatives show that substitutions on the phenyl rings or the ethylenic bridge significantly influence the HOMO-LUMO gap and charge distribution. mdpi.com

Interactive Data Table: Global Reactivity Descriptors from HOMO-LUMO Energies

This table illustrates the types of global reactivity descriptors that can be calculated from HOMO and LUMO energies, based on DFT principles. The values are hypothetical for this compound as specific published data is unavailable.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. uci.edursc.org It has become a standard and popular method for calculating the absorption and emission spectra of organic molecules due to its favorable balance of computational cost and accuracy. nih.govchemrxiv.org

TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of spectral bands. uci.edu By simulating the electronic spectrum, TD-DFT helps in assigning experimental absorption peaks to specific electronic transitions (e.g., π → π* transitions). conicet.gov.ar For stilbene and its derivatives, TD-DFT has been successfully used to study the excited states involved in photoisomerization (the light-induced conversion between cis and trans isomers). nih.gov Such calculations on this compound would elucidate how bromine substitution affects the energies of the excited states and the molecule's photophysical properties.

Complete-Active-Space Second-Order Perturbation Theory (CASPT2) for Excited State Energies

While TD-DFT is a powerful tool, it can fail for systems with significant multi-reference character, such as molecules undergoing bond breaking/formation or those with complex electronic structures involving multiple near-degenerate states. In such cases, multiconfigurational methods like the Complete-Active-Space Second-Order Perturbation Theory (CASPT2) are employed. arxiv.org

CASPT2 is a highly accurate method for calculating excited state energies. arxiv.org It first uses a Complete Active Space Self-Consistent Field (CASSCF) calculation to obtain a good zero-order description of the electronic states, including static electron correlation. Then, it adds the remaining dynamic electron correlation using second-order perturbation theory. arxiv.org This approach is particularly valuable for studying photochemical processes, like the isomerization of stilbenes, where the molecule traverses regions of the potential energy surface involving conical intersections (points of degeneracy between electronic states). researchgate.net Applying CASPT2 to this compound would provide a more accurate picture of its excited state landscape, especially in regions where different electronic states are close in energy.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Molecular Dynamics Simulations for Solvent Interactions and Binding Affinities

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, including molecules in solution. mdpi.com

For this compound, MD simulations could be used to understand how solvent molecules arrange around it and how these interactions influence its conformation and reactivity. Explicit solvent models in MD simulations provide a detailed picture of solute-solvent hydrogen bonding and other non-covalent interactions. mdpi.com Such simulations are crucial for bridging the gap between gas-phase theoretical calculations and experimental results in solution. While specific MD studies on this compound are not readily found, this methodology is widely applied to similar organic molecules to investigate solvation dynamics and their impact on reaction mechanisms. mdpi.com

Potential Energy Surface Mapping and Transition State Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES is key to understanding a chemical reaction. Minima on the PES correspond to stable reactants, products, and intermediates, while first-order saddle points correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product. researchgate.net

Computational methods can be used to locate these stationary points and map the reaction coordinate. Transition state analysis involves calculating the energy barrier (activation energy) of a reaction, which is essential for predicting its rate. researchgate.net For a reaction involving this compound, such as its isomerization or a debromination reaction, theoretical calculations could be used to map the PES, identify the structure of the transition state, and calculate the activation energy, thereby elucidating the detailed mechanism of the transformation. researchgate.net

Modeling Photochemical Processes and Intermediates

The photochemistry of stilbene derivatives is a well-studied area, characterized by processes such as E/Z (cis/trans) isomerization and photocyclization to form dihydrophenanthrene intermediates. Computational modeling is essential for mapping the potential energy surfaces of the electronic ground and excited states that govern these reactions.

Hypothetical Modeling Approach:

A computational study of α,β-Dibromostilbene's photochemistry would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods (e.g., CASSCF/CASPT2) to simulate the molecule's behavior upon photoexcitation. The primary goals would be to:

Identify Key Excited States: Determine the nature and energy of the lowest singlet (S₁) and triplet (T₁) excited states. The presence of heavy bromine atoms would likely enhance intersystem crossing (ISC) from the singlet to the triplet state.

Map Reaction Pathways: Calculations would trace the geometric changes of the molecule on the excited-state potential energy surface. For isomerization, this involves modeling the twisting around the central carbon-carbon double bond. For photocyclization, the pathway leading to the formation of a new carbon-carbon bond between the two phenyl rings would be mapped.

Characterize Intermediates and Transition States: The structures and energies of key intermediates, such as the twisted perpendicular state in isomerization or the 4a,4b-dihydrophenanthrene-type intermediate in cyclization, would be calculated. The transition states connecting these intermediates would also be located to understand the energy barriers of the processes. The bromine atoms would be expected to influence the stability and geometry of these intermediates due to steric and electronic effects.

A hypothetical energy profile for the photocyclization of cis-α,β-Dibromostilbene could be modeled, providing critical thermodynamic and kinetic data.

Table 1: Hypothetical Calculated Parameters for Photochemical Intermediates of α,β-Dibromostilbene

| Species | State | Key Geometric Parameter (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|---|---|

| cis-α,β-Dibromostilbene | Ground (S₀) | C=C-C=C Dihedral: ~0° | 0 |

| Franck-Condon Excited State | Excited (S₁) | C=C-C=C Dihedral: ~0° | 90 |

| Twisted Intermediate | Excited (S₁) | C-C Bond Rotation: ~90° | 45 |

| Dihydrophenanthrene Intermediate | Ground (S₀) | C-C (new bond): ~1.58 Å | 15 |

Note: The data in this table is illustrative and not based on published experimental or computational results for α,β-Dibromostilbene.

Prediction of Reactivity and Selectivity

Computational chemistry offers robust methods for predicting how α,β-Dibromostilbene will react with other chemical species. These predictions are typically based on the electronic structure of the molecule in its ground state.

Methodologies for Prediction:

Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. For α,β-Dibromostilbene, the HOMO is expected to be localized on the π-system of the double bond and phenyl rings, while the LUMO would also be distributed across this system.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. In α,β-Dibromostilbene, the bromine atoms would create regions of negative potential around them due to their lone pairs, but their electron-withdrawing nature would also affect the charge distribution on the adjacent carbon atoms.

Conceptual DFT Reactivity Indices: Fukui functions and local softness indices can be calculated to provide a quantitative measure of the reactivity at each atomic site, refining the predictions made by FMO and MEP analysis.

These analyses could predict, for example, the regioselectivity of an electrophilic addition reaction across the double bond or the most likely sites for nucleophilic substitution on the phenyl rings.

Computational Design of α,β-Dibromostilbene Derivatives

The computational design of new molecules, or in silico design, involves modifying a parent structure (like α,β-Dibromostilbene) and calculating the properties of the resulting derivatives to identify candidates with enhanced or specific functionalities.

Design Strategies and Goals:

Tuning Photochemical Properties: By adding electron-donating or electron-withdrawing groups to the phenyl rings, the energies of the HOMO and LUMO can be systematically altered. This, in turn, would change the absorption wavelength (color) and the quantum yields of photochemical reactions. For instance, adding an amino group (-NH₂) might red-shift the absorption spectrum and could favor or inhibit the photocyclization pathway.

Enhancing Material Properties: Derivatives could be designed to have specific properties for materials science applications, such as liquid crystallinity or nonlinear optical (NLO) activity. Computational screening could predict properties like molecular polarizability and hyperpolarizability to identify promising NLO candidates.

Modifying Biological Activity: If α,β-Dibromostilbene were a lead compound in drug discovery, derivatives would be designed to improve binding affinity to a target receptor. This involves creating a library of virtual derivatives and using molecular docking simulations to predict their binding energies and modes.

Table 2: Hypothetical In Silico Screening of α,β-Dibromostilbene Derivatives for Modified Absorption Properties